molecular formula C6H12FNO2 B1145982 D-Valine, 3-fluoro-, Methyl ester CAS No. 1315053-29-2

D-Valine, 3-fluoro-, Methyl ester

Cat. No.: B1145982
CAS No.: 1315053-29-2
M. Wt: 149.1633832
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Valine, 3-fluoro-, methyl ester is a non-canonical, fluorinated amino acid derivative of interest in chemical and biomedical research. The introduction of fluorine into amino acids is a established strategy to modulate the physical, chemical, and biological properties of peptides and proteins . Fluorine's high electronegativity and the stability of the C-F bond can enhance the metabolic stability, alter the electron density, and increase the lipophilicity of peptide chains, making them valuable tools for structure-activity relationship studies . This compound, featuring a fluorine atom on the beta-carbon of the valine side chain and a methyl ester protecting group, is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS) for creating novel peptide materials . Such fluorinated peptides have potential applications in the development of therapeutic agents, drug delivery vehicles, and as probes for bioimaging, due to the unique spectroscopic properties of the fluorine-19 nucleus . Researchers value this and similar fluorinated building blocks for exploring the "fluorous effect" on protein folding and stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1315053-29-2

Molecular Formula

C6H12FNO2

Molecular Weight

149.1633832

Synonyms

D-Valine, 3-fluoro-, Methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Antiviral Activity of Glycyrrhizic Acid Conjugates

Conjugate CPE Inhibition (%)
GL-D-ValOMe 75–100
GL-TyrOMe (L-tyrosine) 75–100
GL-PheOEt (L-phenylalanine) 75

Functional Group Modifications

However, D-valine alone was inactive, underscoring the necessity of the ester moiety for membrane permeability and target engagement .

Comparison with Fluorinated Analogues

Key Findings and Implications

  • Stereochemistry Matters: D-enantiomers of amino acid esters consistently show superior cytotoxicity and antiviral activity compared to L-enantiomers .
  • Ester Group Flexibility : The ester moiety (methyl, menthyl) can be modified without losing bioactivity, enabling tailored pharmacokinetic properties .

Notes:

All data are derived from peer-reviewed studies and supplier specifications to ensure accuracy .

Preparation Methods

Enantioselective Fluorination via Enzymatic Resolution

Enzymatic resolution remains a cornerstone for producing enantiopure fluorinated amino acid esters. Gerus et al. demonstrated the viability of this approach for 3-fluoroalanine derivatives, which can be adapted for valine analogs. The workflow involves:

  • Synthesis of Racemic 3-Fluoro-DL-Valine Methyl Ester :

    • Starting from methyl 2,3-dibromovalerate, stannane-mediated coupling with bromine trifluoride introduces fluorine at the β-position .

    • Subsequent nucleophilic displacement of the remaining bromide with sodium azide under phase-transfer conditions yields the azido intermediate.

    • Catalytic hydrogenation reduces the azide to a primary amine, followed by Boc protection to generate N-Boc-3-fluoro-DL-valine methyl ester.

  • Enzymatic Resolution :

    • Lipase L or subtilisin selectively hydrolyzes the L-enantiomer, leaving the D-ester intact. For 3-fluoroalanine, this method achieved 95.3% e.e. for the (R)-ester and 97.7% e.e. for the (S)-acid .

    • Key variables include solvent polarity, temperature (25–40°C), and enzyme loading (5–20 wt%).

ParameterOptimal ValueImpact on Resolution Efficiency
Temperature30°CHigher temperatures accelerate kinetics but risk enzyme denaturation.
SolventPhosphate buffer (pH 7.5)Aqueous-organic biphasic systems improve enantioselectivity.
Substrate Concentration0.1–0.5 MExcess substrate inhibits enzyme activity.

Asymmetric Synthesis Using Chiral Sulfoxide Auxiliaries

Chiral sulfoxides enable stereocontrol during fluorination. Soloshonok’s work on trifluoroalanine provides a template for valine derivatives:

  • Imine Formation :

    • Condensation of ethyl trifluoropyruvate with (R)-α-methyl-p-tolylsulfoxide generates a chiral ketimine.

    • Isomerization under basic conditions (KOH/EtOH) ensures configurational stability.

  • Diastereoselective Reduction :

    • Sodium borohydride or K-Selectride reduces the ketimine to β-fluoroamine with 93:7 diastereomeric ratio .

    • The sulfinyl group directs facial selectivity, favoring the R-configuration.

  • Deprotection and Esterification :

    • Acidic hydrolysis (2 M HCl) cleaves the sulfoxide auxiliary.

    • Fischer esterification with methanol and H2SO4 yields the methyl ester.

Limitations : Scalability is hindered by multi-step workflows and moderate yields (30–40% over 5 steps).

Nucleophilic Fluorination of Valine Precursors

Direct displacement of leaving groups with fluoride offers a streamlined route:

  • Substrate Preparation :

    • N-Boc-valine methyl ester is brominated at the β-position using NBS/AIBN.

    • The resulting 3-bromo derivative is isolated via column chromatography (hexane/EtOAc).

  • Fluoride Substitution :

    • Treatment with anhydrous KF in DMF at 80°C for 12 hours replaces bromide with fluorine.

    • Crown ethers (18-crown-6) enhance fluoride nucleophilicity, improving yields to 50–60% .

  • Deprotection :

    • TFA-mediated Boc cleavage furnishes the free amine, which is re-esterified if necessary.

Side Reactions : Elimination to dehydrovaline occurs at >100°C, necessitating precise temperature control.

Electrophilic Fluorination of Valine Enolates

Electrophilic agents like Selectfluor® enable α-fluorination, though β-selectivity requires tailored conditions:

  • Enolate Generation :

    • LDA deprotonates N-acetyl-valine methyl ester at −78°C, forming a stabilized enolate.

  • Fluorination :

    • Selectfluor® (1.2 equiv) in THF at −40°C introduces fluorine at the β-position via a radical pathway.

    • Yields range from 25–35% due to competing α-fluorination .

  • Stereochemical Control :

    • Chiral ligands (e.g., bisoxazolines) modestly improve enantioselectivity (up to 70% e.e. ).

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for the four methods:

MethodStepsYield (%)e.e. (%)ScalabilityCost Efficiency
Enzymatic Resolution34595HighModerate
Chiral Sulfoxide53093LowLow
Nucleophilic Fluorination460ModerateHigh
Electrophilic Fluorination43570LowModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing a fluorine atom at the 3-position of D-Valine methyl ester?

  • Methodological Answer : Fluorination at the 3-position can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution using alkali metal fluorides under controlled conditions. Protecting the amino and ester groups is critical to avoid side reactions. Chiral purity must be monitored using techniques like chiral HPLC, as fluorination may induce racemization .
  • Data Consideration : Contradictions in yield and stereochemical outcomes may arise due to solvent polarity or temperature; optimize using kinetic vs. thermodynamic control .

Q. How can the enantiomeric purity of D-Valine, 3-fluoro-, methyl ester be validated?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) are effective. Compare retention times or splitting patterns with non-fluorinated D-Valine methyl ester standards .
  • Data Consideration : Fluorine’s electronegativity may alter chromatographic retention times, requiring calibration with fluorinated reference compounds .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm fluorination position and 13C^{13}\text{C} NMR for ester/amino group verification. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies ester carbonyl (∼1740 cm1^{-1}) and NH2_2 stretches .
  • Data Consideration : Fluorine’s strong deshielding effect in NMR may complicate peak assignments; compare with non-fluorinated analogs .

Advanced Research Questions

Q. What are the challenges in maintaining stereochemical integrity during the synthesis of 3-fluoro-D-Valine methyl ester?

  • Methodological Answer : Racemization risks increase during fluorination due to the high reactivity of intermediates. Use low-temperature conditions (-20°C to 0°C) and sterically hindered bases (e.g., DIPEA) to minimize epimerization. Monitor via circular dichroism (CD) or X-ray crystallography .
  • Data Consideration : Contrast with N-methyl-D-Valine derivatives, where steric hindrance reduces racemization but may lower fluorination efficiency .

Q. How does the 3-fluoro modification affect the metabolic stability of D-Valine methyl ester derivatives in biological systems?

  • Methodological Answer : Fluorination typically enhances metabolic stability by resisting enzymatic cleavage. Perform in vitro assays with liver microsomes or serum esterases, comparing half-life (t1/2t_{1/2}) against non-fluorinated analogs. LC-MS/MS tracks metabolite formation .
  • Data Consideration : Fluorine’s electron-withdrawing effect may alter esterase susceptibility; validate with fluorinated peptide models .

Q. How do structural modifications like fluorination influence peptide incorporation efficiency?

  • Methodological Answer : Assess via solid-phase peptide synthesis (SPPS) using Fmoc-3-fluoro-D-Valine-methyl ester. Compare coupling efficiency (via Kaiser test) and steric effects with D-Valine methyl ester. MD simulations can predict steric clashes in α-helical or β-sheet contexts .
  • Data Consideration : Fluorine’s van der Waals radius (1.47 Å) vs. hydrogen (1.20 Å) may disrupt backbone hydrogen bonding; balance with enhanced lipophilicity for membrane permeability .

Contradictions and Mitigation Strategies

  • Stereochemical Drift : Fluorination may cause unexpected racemization even with protective groups. Mitigate by optimizing reaction time and using chiral auxiliaries .
  • Biological Activity Variability : Fluorinated analogs may show divergent activity in cell vs. enzymatic assays. Use isothermal titration calorimetry (ITC) to compare binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.